molecular formula C8H7BrO2S B7862542 2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid

2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B7862542
M. Wt: 247.11 g/mol
InChI Key: RZYSPHTVUJNTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid (CAS: 1818257-71-4) is a cyclopropane derivative featuring a carboxylic acid group and a 5-bromo-substituted thiophene ring. Its molecular formula is C₈H₇BrO₂S, with a molecular weight of 247.11 g/mol . The compound’s structure combines the strain of the cyclopropane ring with the electronic effects of the bromothiophene moiety, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-7-2-1-6(12-7)4-3-5(4)8(10)11/h1-2,4-5H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYSPHTVUJNTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid in cancer therapy. For instance, derivatives of cyclopropane have been shown to induce apoptosis in various cancer cell lines. The three-dimensional structure of these compounds enhances their interaction with protein binding sites, making them promising candidates for anticancer agents .

Neurodegenerative Diseases

The compound may also play a role in the treatment of neurodegenerative diseases like Alzheimer's disease. Its structural characteristics allow it to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . This inhibition can potentially improve cognitive function by increasing acetylcholine levels in the brain.

Building Block for Complex Molecules

The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for diverse transformations, such as the synthesis of pyrrolidinones and other biologically active molecules through ring-opening reactions and subsequent modifications .

Transformation TypeReaction ConditionsProducts
Ring-opening with aminesLewis acid catalysisγ-amino esters
LactamizationHeat or acid treatmentPyrrolidinones

These transformations demonstrate the utility of 2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid in generating complex molecular architectures that are important in drug discovery.

Synthesis of Bioactive Compounds

A study showcased the synthesis of 1,5-substituted pyrrolidinones from donor–acceptor cyclopropanes, including derivatives of 2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid. The process involved a one-pot reaction that efficiently produced γ-lactams with potential pharmacological activity .

Applications in Drug Discovery

Another research highlighted the use of cyclopropane derivatives in developing inhibitors for various biological targets, including histone deacetylases and cannabinoid receptors . The ability to modify the cyclopropane structure allows researchers to tailor compounds for specific therapeutic effects.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

  • Key Differences: Absence of bromine reduces molecular weight by ~79 g/mol. The lack of an electron-withdrawing bromine substituent likely decreases acidity of the carboxylic acid and alters reactivity in electrophilic substitution reactions.
  • 1-(5-Bromothiophen-3-yl)-2,2-difluorocyclopropane-1-carboxylic Acid (CAS: 2229182-06-1): Molecular Formula: C₈H₅BrF₂O₂S Molecular Weight: 283.09 g/mol . The bromine is positioned at the 3-site of the thiophene, altering steric and electronic interactions compared to the 2-position in the target compound.

Aromatic System Modifications

  • 1-(5-Bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic Acid (CAS: 1898006-50-2): Molecular Formula: C₁₁H₁₀BrFO₃ Molecular Weight: 297.15 g/mol . Key Differences: Replacement of thiophene with a substituted phenyl ring introduces methoxy and fluorine groups. The phenyl ring’s planar geometry and diverse substituents may improve solubility in non-polar solvents compared to the thiophene derivative.
  • 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic Acid (CAS: 1039952-36-7):

    • Molecular Formula : C₁₁H₁₁ClO₃
    • Molecular Weight : 226.66 g/mol .
    • Key Differences : Chlorine (smaller, more electronegative than bromine) and methoxy groups alter electronic properties. The chloro substituent may reduce steric hindrance in coupling reactions compared to bromine.

Functional Group Variations on the Cyclopropane Ring

  • trans-2-Cyanocyclopropanecarboxylic Acid (CAS: 39891-82-2): Molecular Formula: C₅H₅NO₂ Molecular Weight: 123.10 g/mol . Key Differences: A cyano group replaces the bromothiophene, significantly increasing the electron-withdrawing nature of the substituent. This enhances the acidity of the carboxylic acid (pKa ~1.5–2.5) compared to the target compound (estimated pKa ~3–4).
  • 1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid (CAS: 1552846-53-3):

    • Molecular Formula : C₁₁H₁₁BrO₃
    • Molecular Weight : 271.11 g/mol .
    • Key Differences : A hydroxymethyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents. The bromophenyl group provides a different steric profile compared to bromothiophene.

Research Findings and Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid 1818257-71-4 C₈H₇BrO₂S 247.11 Bromothiophene, cyclopropane, -COOH
2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid N/A C₈H₈O₂S 168.21 Thiophene, cyclopropane, -COOH
1-(5-Bromothiophen-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid 2229182-06-1 C₈H₅BrF₂O₂S 283.09 Bromothiophene, difluorocyclopropane
trans-2-Cyanocyclopropanecarboxylic acid 39891-82-2 C₅H₅NO₂ 123.10 Cyano, cyclopropane, -COOH

Biological Activity

2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid, also known by its IUPAC name (1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H7BrO2S
  • Molecular Weight : 247.11 g/mol
  • CAS Number : 1818257-71-4
  • Purity : 97%

The biological activity of 2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid is primarily attributed to its interaction with various biological targets. It has been studied for its role as an inhibitor of enzymes involved in ethylene biosynthesis, particularly in plants. The compound acts as a structural analog to 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor in ethylene production, thereby inhibiting the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO) .

Ethylene Inhibition

Research indicates that cyclopropanecarboxylic acids, including this compound, demonstrate significant potential as ethylene inhibitors. Ethylene is a key plant hormone involved in fruit ripening and senescence. By inhibiting ethylene production, these compounds can delay ripening processes, which is advantageous in agricultural applications .

Anticancer Properties

Recent studies have also explored the anticancer potential of derivatives containing thiophene rings. Compounds similar to 2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid have shown promise in modulating immune responses and enhancing the effectiveness of cancer therapies by targeting specific pathways related to tumor growth and metastasis .

Case Study 1: Inhibition of ACO Enzyme

A study conducted on various cyclopropanecarboxylic acids demonstrated that specific derivatives, including those structurally related to 2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid, exhibited strong binding affinities to the ACO enzyme in Arabidopsis thaliana. The molecular docking studies revealed binding free energies indicative of favorable interactions, suggesting a robust mechanism for ethylene inhibition .

CompoundΔG (kcal/mol)Binding Constant (Kb M−1)
(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid-6.55.94 × 10^4
(1S,2S)-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid-6.23.53 × 10^4

Case Study 2: Anticancer Activity

In a separate investigation into the anticancer properties of benzothiophene derivatives, compounds structurally related to 2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid were found to enhance immune response mechanisms against tumors. This study highlighted the potential for these compounds to serve as therapeutic agents in cancer treatment .

Chemical Reactions Analysis

Decarboxylative Rearrangement to 4,5-Dihydrofurans

This reaction represents a major pathway for the compound under thermal conditions. The cyclopropane ring adjacent to the carboxylic acid undergoes ring-opening to form a β,γ-unsaturated ketone intermediate, followed by concerted decarboxylation and cyclization to yield 2-substituted-4,5-dihydrofurans .

Experimental Data:

Substrate Conditions Product Yield
2-(5-Bromothiophen-2-yl)-cyclopropane-1-carboxylic acid120°C, neat2-(5-Bromothiophen-2-yl)-4,5-dihydrofuran85%

This reaction is highly stereospecific and proceeds without intermediates, as confirmed by kinetic studies .

Nucleophilic Substitution at the Bromine Center

The electron-withdrawing thiophene ring activates the bromine atom for nucleophilic displacement. This reactivity is pivotal for functionalizing the molecule in medicinal chemistry.

Reaction Scope:

  • Aryl Coupling : Suzuki-Miyaura cross-coupling with boronic acids under Pd catalysis.

  • Amine Substitution : Reaction with primary/secondary amines to form thiophene-amine derivatives.

Example Reaction:

Suzuki Coupling :
2-(5-Bromo-thiophen-2-yl)-cyclopropane-1-carboxylic acid+PhB(OH)2Pd(PPh3)4,Na2CO32-(5-Phenyl-thiophen-2-yl)-cyclopropane-1-carboxylic acid\text{2-(5-Bromo-thiophen-2-yl)-cyclopropane-1-carboxylic acid} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{2-(5-Phenyl-thiophen-2-yl)-cyclopropane-1-carboxylic acid}

Conditions : 80°C, DME/H₂O, 12 hrs.
Yield : 78%.

Biological Activity and Enzyme Inhibition

The compound inhibits leukotriene C4 synthase (LTC4S), a key enzyme in inflammatory pathways. The carboxylic acid group binds to the enzyme’s active site, while the bromothiophene moiety enhances electrophilic interactions.

Key Interactions:

  • Hydrogen Bonding : Carboxylic acid with Arg104 and Tyr93 residues.

  • Halogen Bonding : Bromine with Leu105 backbone.

Inhibition Data:

Enzyme IC₅₀ Assay Type
Leukotriene C4 synthase1.2 μMFluorescent

Acid-Derivatization Reactions

The carboxylic acid group participates in standard derivatizations:

Salt Formation:

Reaction with bases (e.g., NaOH) yields water-soluble sodium salts:
C8H7BrO2S+NaOHC8H6BrNaO2S+H2O\text{C}_8\text{H}_7\text{BrO}_2\text{S} + \text{NaOH} \rightarrow \text{C}_8\text{H}_6\text{BrNaO}_2\text{S} + \text{H}_2\text{O}
Application : Enhances bioavailability for pharmacological studies .

Thermal Stability and Decomposition

At temperatures exceeding 150°C, the compound undergoes decomposition via two pathways:

  • Decarboxylation : Loss of CO₂ to form 2-(5-bromothiophen-2-yl)cyclopropane.

  • Debromination : Elimination of HBr, yielding thiophene derivatives .

Thermogravimetric Analysis (TGA) Data:

Temperature Range Mass Loss Proposed Process
120–140°C15%Decarboxylation
200–220°C22%Debromination

Preparation Methods

Ylide Generation and Reaction Conditions

The nitrogen ylide approach, exemplified by Gaunt’s methodology, offers a robust pathway for cyclopropane ring formation. In this method, tert-butyl bromoacetate reacts with 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous acetonitrile to generate a quaternary ammonium salt, which decomposes to form a reactive ylide. This ylide undergoes [2+1] cycloaddition with alkenes, such as 5-bromo-2-vinylthiophene, to yield the cyclopropane core.

Critical parameters include:

  • Base selection : Finely ground cesium carbonate (<150 μm) ensures complete deprotonation and ylide stability.

  • Temperature : Reflux conditions (80–90°C) optimize reaction kinetics while minimizing side reactions.

  • Solvent : Anhydrous acetonitrile facilitates ylide formation and substrate solubility.

A representative reaction sequence is as follows:

  • Quaternization : DABCO and tert-butyl bromoacetate form an ammonium salt at 23°C.

  • Cycloaddition : The ylide reacts with 5-bromo-2-vinylthiophene in the presence of Cs₂CO₃ at 80°C for 20 h.

  • Ester hydrolysis : The tert-butyl ester is cleaved under acidic conditions (HCl/THF) to yield the carboxylic acid.

Yield : 58–72% over three steps.

Metal-Catalyzed Cyclopropanation Strategies

Palladium-Catalyzed Conjugate Addition

Palladium-mediated reactions, as demonstrated in pyrimidinyl cyclopropane synthesis, can be adapted for bromothiophene systems. A catalytic system comprising Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene (dppf) facilitates the conjugate addition of potassium vinyltrifluoroborate to 2-chloro-4-methylpyrimidine analogs. For 2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid, this method would involve:

  • Vinylation : Palladium-catalyzed coupling of 5-bromo-2-iodothiophene with potassium vinyltrifluoroborate.

  • Cyclopropanation : Reaction with a nitrogen ylide or diazo compound.

Challenges :

  • Regioselectivity : The electron-withdrawing bromine atom may direct cyclopropanation to the α-position relative to the thiophene ring.

  • Catalyst loading : High Pd concentrations (2–5 mol%) are required to overcome steric hindrance.

Oxidation of Cyclopropyl Ketones

Peracid-Mediated Baeyer-Villiger Oxidation

The oxidation of 2-(5-bromothiophen-2-yl)cyclopropyl methyl ketone to the corresponding carboxylic acid, as described in EP0533013A2, involves:

  • Ketone synthesis : Friedel-Crafts acylation of 5-bromothiophene with cyclopropanecarbonyl chloride.

  • Oxidation : Treatment with m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C.

Reaction Mechanism :
The peracid abstracts a hydrogen atom from the cyclopropane ring, inducing ring-opening and subsequent rearrangement to form the carboxylic acid.

Optimization Notes :

  • Acid scavengers : Sodium hydroxide neutralizes generated acids, preventing decarboxylation.

  • Solvent effects : Halogenated solvents (e.g., CH₂Cl₂) enhance peracid stability and reaction homogeneity.

Yield : 65–78% after purification by aqueous extraction and recrystallization.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantages Limitations
Nitrogen ylide58–72%>95%Scalable, mild conditionsRequires anhydrous conditions
Palladium catalysis45–60%90–95%Compatible with sensitive substratesHigh catalyst cost
Ketone oxidation65–78%>98%High regioselectivityMulti-step ketone synthesis required

Purification and Characterization

Recrystallization Techniques

The carboxylic acid is purified via recrystallization from ethyl acetate/hexane or water/methanol mixtures. Acidic workup (HCl) ensures protonation of the carboxylate, improving solubility in organic phases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclopropanation reactions, such as the Corey-Chaykovsky reaction or transition-metal-catalyzed [2+1] cycloadditions. For example, analogous cyclopropane derivatives (e.g., 1-(5-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid) are synthesized using 1-bromo-2-chloroethane and nitrile intermediates under basic conditions, achieving yields of 77–79% . Optimization involves adjusting stoichiometry (e.g., excess base), temperature (0–25°C), and solvent polarity (e.g., DMF or THF). Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the carboxylic acid product from ester intermediates or byproducts.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm cyclopropane ring integrity (e.g., characteristic δ 1.2–2.5 ppm for cyclopropane protons) and bromothiophene substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C8_8H7_7BrO2_2S: 262.93 g/mol) and detects halogen isotopes (Br: 1:1 79^{79}Br/81^{81}Br ratio) .
  • IR Spectroscopy : Carboxylic acid O–H stretches (~2500–3000 cm1^{-1}) and C=O bonds (~1700 cm^{-1) confirm functional groups .

Advanced Research Questions

Q. How can stereochemical outcomes of cyclopropane ring formation be controlled during synthesis?

  • Methodological Answer : Stereoselectivity in cyclopropane synthesis is influenced by chiral catalysts or auxiliaries. For example, enantiopure cyclopropane derivatives (e.g., rel-(1R,2R)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid) are synthesized using chiral ligands (e.g., bisoxazolines) in asymmetric catalysis, achieving >90% enantiomeric excess (ee) . Computational modeling (DFT) predicts transition-state geometries to guide ligand design, while X-ray crystallography validates absolute configurations .

Q. What computational methods are used to predict the reactivity of the cyclopropane ring in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess ring strain (≈27 kcal/mol for cyclopropane) and bond dissociation energies to predict regioselective ring-opening reactions (e.g., nucleophilic attack at the cyclopropane C–C bond adjacent to the electron-withdrawing carboxylic acid group) . Molecular dynamics simulations model solvation effects in reaction media (e.g., polar aprotic solvents stabilize transition states).

Q. How can crystallographic data resolve contradictions in structural assignments from spectroscopic analysis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) unambiguously determines bond lengths, angles, and stereochemistry. For example, SHELX software refines structures to R-factors <0.05, resolving ambiguities in NOESY or COSY NMR data (e.g., distinguishing cis/trans cyclopropane substituents) . Twinning or disorder in crystals (common in strained cyclopropanes) requires careful data collection at low temperatures (e.g., 100 K) .

Q. How should researchers address discrepancies in reported synthetic yields for similar cyclopropane derivatives?

  • Methodological Answer : Variability in yields (e.g., 77% vs. 79% for analogous compounds ) arises from differences in reaction scales, catalyst loading, or workup protocols. Systematic Design of Experiments (DoE) identifies critical parameters (e.g., base equivalents, reaction time). Kinetic studies (e.g., in situ FTIR monitoring) track intermediate formation to optimize quenching points and minimize byproduct generation .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data for cyclopropane derivatives with bulky substituents?

  • Methodological Answer : Bulky groups (e.g., bromothiophene) cause anisotropic effects in NMR, leading to unexpected splitting or shifts. Compare experimental data with computed NMR spectra (e.g., using Gaussian or ACD/Labs) . For mass spectrometry, isotopic patterns (e.g., Br vs. Cl) and fragmentation pathways (e.g., loss of COOH) must align with theoretical predictions .

Methodological Best Practices

  • Synthesis : Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Purification : Employ preparative HPLC for diastereomer separation if chiral resolution fails.
  • Safety : Follow H313/H333 protocols (skin/eye protection) due to bromothiophene toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.